
1-Bromo-5-chloro-4-ethoxy-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-5-chloro-4-ethoxy-2-methylbenzene is an organic compound with the molecular formula C9H10BrClO and a molecular weight of 249.53 g/mol . This compound is a derivative of benzene, characterized by the presence of bromine, chlorine, ethoxy, and methyl substituents on the benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 1-Bromo-5-chloro-4-ethoxy-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 5-chloro-4-ethoxy-2-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include purification steps such as recrystallization or distillation to obtain the compound in high purity.
Analyse Des Réactions Chimiques
1-Bromo-5-chloro-4-ethoxy-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by other nucleophiles. For example, nucleophilic aromatic substitution can replace the bromine atom with a different substituent using reagents like sodium methoxide.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the ethoxy group to an alcohol.
Common reagents used in these reactions include sodium methoxide, potassium permanganate, and hydrogen gas in the presence of a palladium catalyst. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Bromo-5-chloro-4-ethoxy-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated aromatic compounds.
Medicine: Research into potential pharmaceutical applications may involve this compound as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 1-Bromo-5-chloro-4-ethoxy-2-methylbenzene exerts its effects depends on the specific chemical reactions it undergoes. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can react with electrophiles to form substituted products. The presence of electron-withdrawing groups like bromine and chlorine can influence the reactivity and selectivity of these reactions .
Comparaison Avec Des Composés Similaires
1-Bromo-5-chloro-4-ethoxy-2-methylbenzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-4-chloro-2-methylbenzene: Lacks the ethoxy group, making it less versatile in certain chemical reactions.
1-Chloro-4-ethoxy-2-methylbenzene: Lacks the bromine atom, which can affect its reactivity in substitution reactions.
1-Bromo-2-methyl-4-ethoxybenzene: Has a different substitution pattern, leading to variations in chemical behavior.
The unique combination of substituents in this compound makes it particularly useful for specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C9H10BrClO |
|---|---|
Poids moléculaire |
249.53 g/mol |
Nom IUPAC |
1-bromo-5-chloro-4-ethoxy-2-methylbenzene |
InChI |
InChI=1S/C9H10BrClO/c1-3-12-9-4-6(2)7(10)5-8(9)11/h4-5H,3H2,1-2H3 |
Clé InChI |
ARNIJYHPXDTWDL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C(=C1)C)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


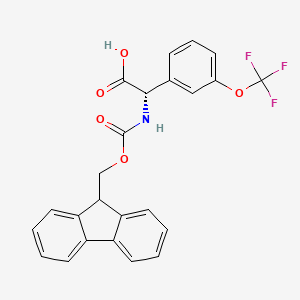
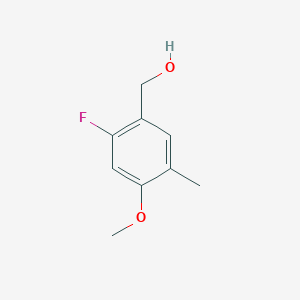
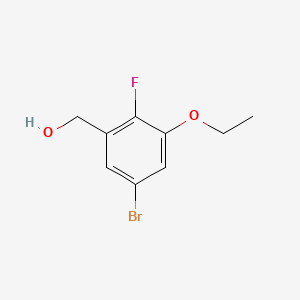
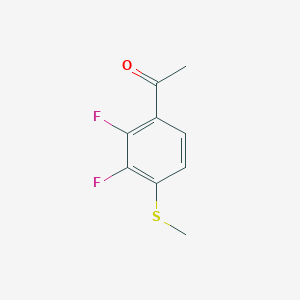

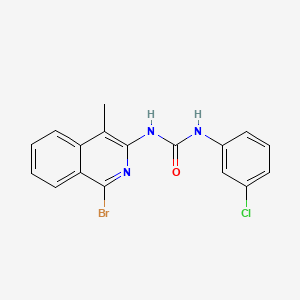
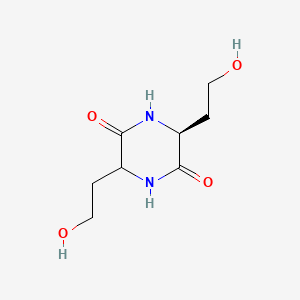

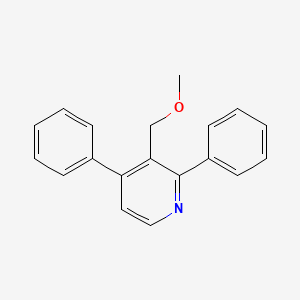
![5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14024020.png)
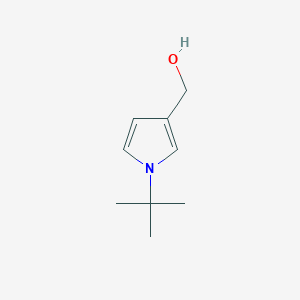

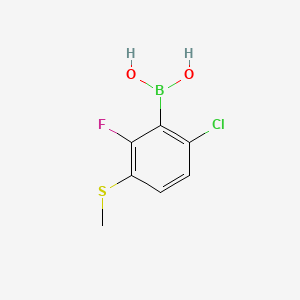
![3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14024033.png)
